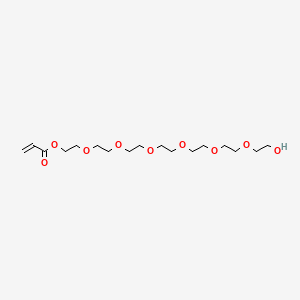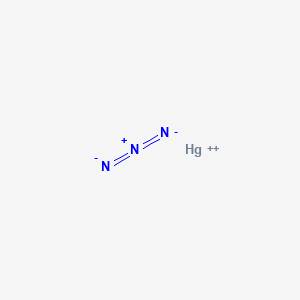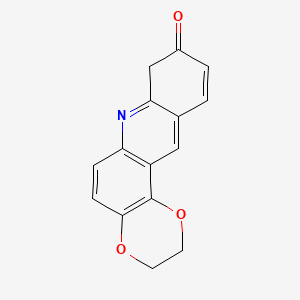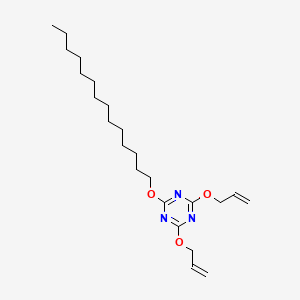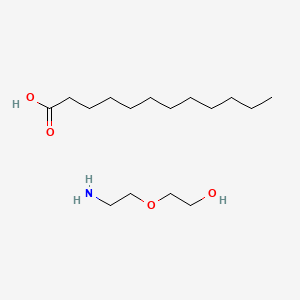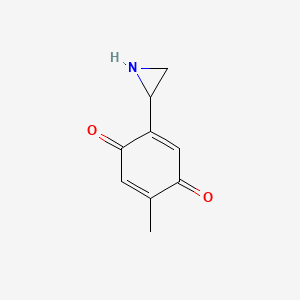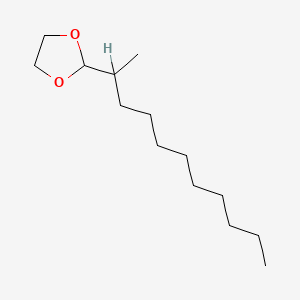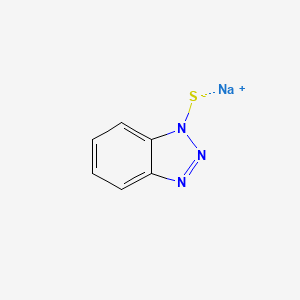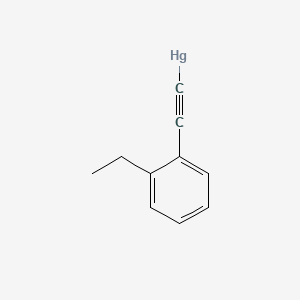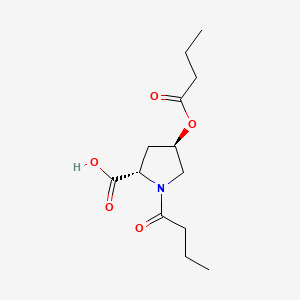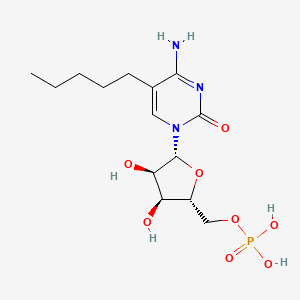
5-n-Pentylcytidine 5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-n-Pentylcytidine 5’-monophosphate: is a nucleoside monophosphate that consists of a cytidine molecule attached to a pentyl group at the 5’ position and a phosphate group. This compound is a derivative of cytidine, a pyrimidine nucleoside, and is involved in various biochemical processes. It is of interest in both biochemical research and potential therapeutic applications due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Pentylcytidine 5’-monophosphate typically involves the phosphorylation of 5-n-Pentylcytidine. This can be achieved through enzymatic or chemical phosphorylation methods. Enzymatic methods often use nucleoside kinases, such as deoxycytidine kinase, in the presence of a phosphate donor like guanosine 5’-triphosphate. Chemical phosphorylation can be performed using phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of nucleoside monophosphates, including 5-n-Pentylcytidine 5’-monophosphate, often employs biotechnological approaches. Engineered strains of Escherichia coli can be used to produce high yields of nucleoside monophosphates through fermentation processes. These strains are modified to overexpress specific enzymes and pathways that enhance the production of the desired compound .
化学反応の分析
Types of Reactions: 5-n-Pentylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pentyl group or the phosphate group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
5-n-Pentylcytidine 5’-monophosphate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nucleoside derivatives and as a model compound for studying nucleoside chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
作用機序
The mechanism of action of 5-n-Pentylcytidine 5’-monophosphate involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for nucleoside kinases, leading to the formation of nucleoside triphosphates, which are essential for DNA and RNA synthesis. Additionally, it may inhibit certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .
類似化合物との比較
Cytidine 5’-monophosphate: A nucleoside monophosphate with a cytidine base and a phosphate group.
Deoxycytidine 5’-monophosphate: Similar to cytidine 5’-monophosphate but lacks an oxygen atom at the 2’ position of the ribose.
Uridine 5’-monophosphate: A nucleoside monophosphate with a uridine base and a phosphate group.
Uniqueness: 5-n-Pentylcytidine 5’-monophosphate is unique due to the presence of the pentyl group at the 5’ position, which can influence its chemical properties and biological activity. This modification may enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside monophosphates .
特性
CAS番号 |
117309-84-9 |
|---|---|
分子式 |
C14H24N3O8P |
分子量 |
393.33 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-pentylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H24N3O8P/c1-2-3-4-5-8-6-17(14(20)16-12(8)15)13-11(19)10(18)9(25-13)7-24-26(21,22)23/h6,9-11,13,18-19H,2-5,7H2,1H3,(H2,15,16,20)(H2,21,22,23)/t9-,10-,11-,13-/m1/s1 |
InChIキー |
UITOCKSZYCTCPL-PRULPYPASA-N |
異性体SMILES |
CCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
正規SMILES |
CCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



